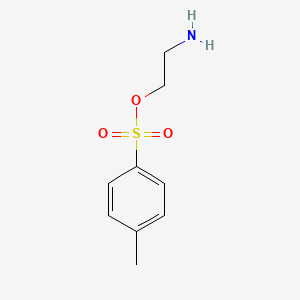
3-hydrazinyl-5-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydrazinyl-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H6F3N3 and a molecular weight of 177.13 g/mol . This compound is characterized by the presence of a hydrazinyl group (-NHNH2) and a trifluoromethyl group (-CF3) attached to a pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydrazinyl-5-(trifluoromethyl)pyridine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution of the chlorine atom with the hydrazinyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-hydrazinyl-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazones, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
3-hydrazinyl-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 3-hydrazinyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes .
相似化合物的比较
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of 3-hydrazinyl-5-(trifluoromethyl)pyridine.
3-amino-5-(trifluoromethyl)pyridine: Similar structure but with an amino group instead of a hydrazinyl group.
3-hydrazinyl-4-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at a different position on the pyridine ring.
Uniqueness
This compound is unique due to the presence of both hydrazinyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the study of enzyme interactions .
属性
分子式 |
C6H6F3N3 |
|---|---|
分子量 |
177.13 g/mol |
IUPAC 名称 |
[5-(trifluoromethyl)pyridin-3-yl]hydrazine |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)4-1-5(12-10)3-11-2-4/h1-3,12H,10H2 |
InChI 键 |
PKMXMNIOHQLREI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC=C1NN)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyridine, 2-[(trimethylsilyl)oxy]-](/img/structure/B8452155.png)









![8-Phenyl-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B8452241.png)
![[4-(2-Oxopropyl)phenoxy]acetic acid](/img/structure/B8452244.png)
![2-[4-Chloro-3-(trifluoromethyl)phenyl]-2-methyl-propanoic acid](/img/structure/B8452250.png)

